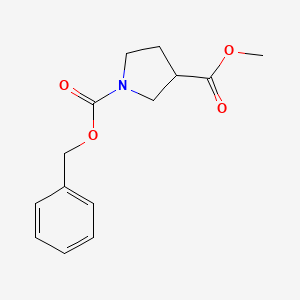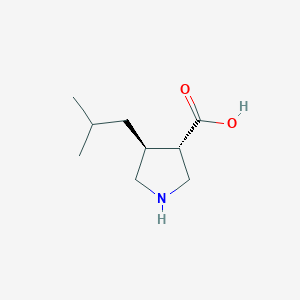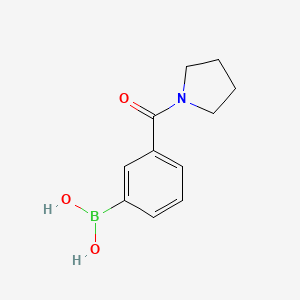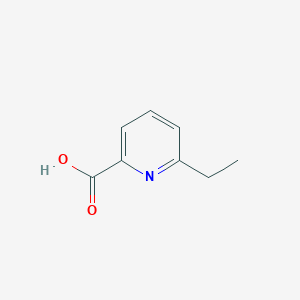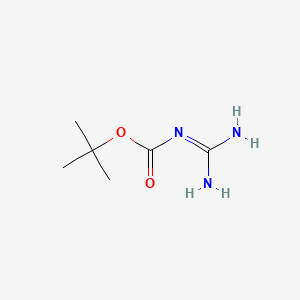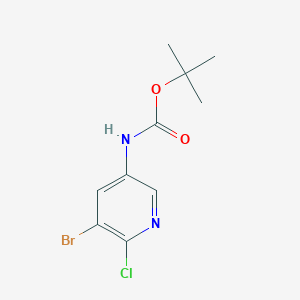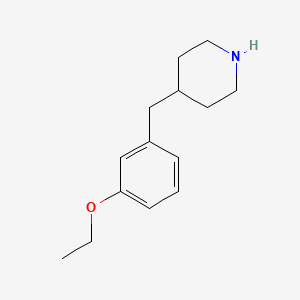
4-(3-Ethoxy-benzyl)-piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(3-Ethoxy-benzyl)-piperidine is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their biological activities and their use as building blocks in organic synthesis. Although the specific compound 4-(3-Ethoxy-benzyl)-piperidine is not directly mentioned in the provided papers, the papers do discuss various piperidine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine ring to enhance biological activity or to enable further chemical transformations. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with anti-acetylcholinesterase activity involves substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide . Similarly, the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines uses ethyl p-methoxycinnamate as a starting material and an acid-mediated amido cyclization reaction . These methods could potentially be adapted for the synthesis of 4-(3-Ethoxy-benzyl)-piperidine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. X-ray diffraction studies have been used to determine the crystal structures of related compounds, revealing details such as hydrogen bonding patterns and conformational preferences . For example, the crystal structure of 3-benzoyl-4-hydroxy-4-phenyl-(N-methyl)piperidine shows weak intermolecular OH⋯N hydrogen bonds linking the molecules into homochiral chains . Understanding the molecular structure of 4-(3-Ethoxy-benzyl)-piperidine would require similar structural analysis to determine its conformation and potential intermolecular interactions.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are often used to further functionalize the molecule or to study its reactivity. The reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents in the presence of piperidine as a catalyst leads to the formation of different fused pyridine systems . These reactions highlight the versatility of piperidine derivatives in organic synthesis and suggest that 4-(3-Ethoxy-benzyl)-piperidine could also participate in a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperidine ring. The anti-acetylcholinesterase activity of certain piperidine derivatives is significantly affected by the nature of the substituents, as seen in the structure-activity relationships of 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives . The properties of 4-(3-Ethoxy-benzyl)-piperidine would likely be influenced by the ethoxy-benzyl group, and studies on similar compounds can provide a basis for predicting its behavior.
科学的研究の応用
Nucleophilic Aromatic Substitution
- The reaction of piperidine with nitro-aromatic compounds, such as 1,2,4-trinitrobenzene, results in the nucleophilic aromatic substitution of the nitro group, producing derivatives like 2,4-dinitro-1-piperidinobenzene. This reaction demonstrates the reactivity of piperidine derivatives in synthesizing complex aromatic compounds without the need for base or acid catalysis, highlighting its utility in organic synthesis (Pietra & Vitali, 1972).
Antineoplastic Agents
- A series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones has been investigated for their antineoplastic (anti-cancer) properties. These compounds have shown excellent cytotoxicity against various cancer cell lines, indicating their potential as cancer therapeutic agents. They exhibit mechanisms of action including apoptosis induction and modulation of multi-drug resistance, presenting a promising avenue for drug development (Hossain et al., 2020).
DNA Minor Groove Binders
- Piperidine derivatives, including those related to 4-(3-Ethoxy-benzyl)-piperidine, have been explored for their ability to bind to the minor groove of DNA. This interaction is crucial for the development of drugs targeting DNA for therapeutic purposes, such as antimalarial and antimycobacterial agents, as well as in the field of molecular biology for chromosome and nuclear staining (Issar & Kakkar, 2013).
Spiropiperidines in Drug Discovery
- The synthesis and application of spiropiperidines, a class of compounds that include piperidine derivatives, have been reviewed. These compounds are gaining interest in drug discovery programs due to their unique three-dimensional chemical space, offering new potentials for therapeutic interventions. Their synthesis and applications in drug discovery highlight the versatility of piperidine derivatives in medicinal chemistry (Griggs et al., 2018).
将来の方向性
特性
IUPAC Name |
4-[(3-ethoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-16-14-5-3-4-13(11-14)10-12-6-8-15-9-7-12/h3-5,11-12,15H,2,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHPQSOFWQDMMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466533 |
Source


|
| Record name | 4-(3-Ethoxy-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Ethoxy-benzyl)-piperidine | |
CAS RN |
782504-70-5 |
Source


|
| Record name | 4-(3-Ethoxy-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

